RGD Trifluoroacetate

Descripción general

Descripción

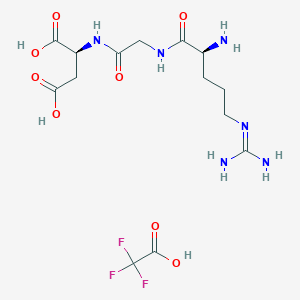

RGD Trifluoroacetate is a tripeptide compound composed of arginine, glycine, and aspartic acid residues. It is known for its ability to effectively trigger cell adhesion by binding to integrins, which are transmembrane receptors that facilitate cell-extracellular matrix (ECM) adhesion. This compound is widely used in research for its role in stimulating cell adhesion on synthetic surfaces .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

RGD Trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The trifluoroacetate salt form is obtained by treating the peptide with trifluoroacetic acid (TFA) to remove protecting groups and cleave the peptide from the resin .

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder form .

Análisis De Reacciones Químicas

Types of Reactions

RGD Trifluoroacetate primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the arginine residue.

Common Reagents and Conditions

Peptide Bond Formation: Typically involves reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in the presence of a base.

Cleavage from Resin: Trifluoroacetic acid (TFA) is commonly used to cleave the peptide from the resin and remove protecting groups.

Oxidation: Hydrogen peroxide (H2O2) can be used to oxidize the arginine residue.

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds if present.

Major Products Formed

The major product formed from these reactions is the this compound peptide itself. Side products may include truncated peptides or peptides with incomplete deprotection, which are typically removed during purification .

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, RGD Trifluoroacetate is used to study peptide synthesis and modification techniques. It serves as a model compound for developing new synthetic methodologies and understanding peptide behavior under various conditions .

Biology

In biological research, this compound is extensively used to investigate cell adhesion mechanisms. It is employed in studies involving cell migration, proliferation, and differentiation. The compound’s ability to bind integrins makes it valuable for exploring cell-ECM interactions .

Medicine

In medicine, this compound is utilized in drug delivery systems, particularly for targeting cancer cells. Its integrin-binding properties enable the targeted delivery of therapeutic agents to tumor sites, enhancing treatment efficacy and reducing side effects .

Industry

In industrial applications, this compound is used in the development of biomaterials and tissue engineering. It is incorporated into scaffolds and coatings to promote cell adhesion and tissue integration, improving the performance of medical implants and devices .

Mecanismo De Acción

RGD Trifluoroacetate exerts its effects by binding to integrin receptors on the cell surface. This binding triggers intracellular signaling pathways that regulate cell adhesion, migration, and survival. The primary molecular targets are integrins such as αvβ3, αvβ5, and α5β1, which are involved in cell-ECM interactions. The binding of this compound to these integrins induces conformational changes that activate downstream signaling cascades, leading to various cellular responses.

Comparación Con Compuestos Similares

Similar Compounds

RGD Peptide (trifluoroacetate salt): Another form of the RGD sequence with similar integrin-binding properties.

GRGDNP: A synthetic peptide with the sequence Gly-Arg-Gly-Asp-Asn-Pro, used for similar applications in cell adhesion studies.

Uniqueness

RGD Trifluoroacetate is unique due to its high affinity for integrins and its effectiveness in promoting cell adhesion on synthetic surfaces. Its trifluoroacetate form enhances its stability and solubility, making it a preferred choice for various research and industrial applications .

Propiedades

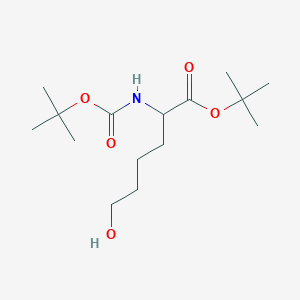

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)/t6-,7-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBPDETPEHPAQDC-LEUCUCNGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F3N6O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Methylpyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B3177773.png)

![(R)-3,3'-Bis([1,1'-biphenyl]-4-yl)-1,1'-binaphthalene]-2,2'-diol](/img/structure/B3177788.png)